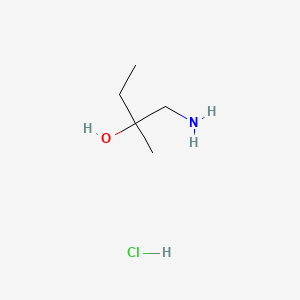

Potassium;2-(2-methyltetrazol-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, a related compound, has been developed . The reaction involves substituted nitrile N-oxides and proceeds by the mechanism of 1,3-dipolar cycloaddition . The products of this reaction can react with KOH in ethanol to form the potassium salt of 2-methyltetrazol-5-yldinitromethane .Molecular Structure Analysis

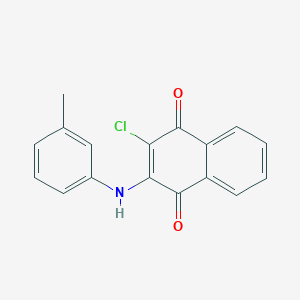

The molecular structure of Potassium;2-(2-methyltetrazol-5-yl)acetate is derived from its molecular formula, C4H5KN4O2. Detailed structural analysis would require more specific data such as spectroscopic or crystallographic information.Scientific Research Applications

Electrolytes in Potassium-Ion Batteries

Potassium acetate has been identified as a key component in the development of electrolytes for potassium-ion batteries. The research by Leonard et al. (2018) introduced a water-in-salt electrolyte using concentrated potassium acetate, facilitating the reversible operation of potassium-ion batteries' anodes, which is crucial for enhancing the batteries' efficiency and performance Leonard et al., 2018.

Photocatalytic Materials for Solar Hydrogen and Oxygen Evolution

Savateev et al. (2017) discussed the synthesis and application of potassium poly(heptazine imide) (PHI) from aminotetrazoles, including 2-(2-methyltetrazol-5-yl)acetate, for solar hydrogen and oxygen evolution. This material, due to its improved structural order and thermodynamic stability, shows significant potential in photocatalytic water splitting, which is a sustainable method for hydrogen production Savateev et al., 2017.

Agriculture: Potassium in Crop Nutrition

Research on potassium in agriculture, as highlighted by Römheld & Kirkby (2010), underscores the essential role of potassium, including forms like potassium acetate, in soil and plant physiology. It emphasizes the need for future research on potassium's role in enhancing crop resilience to stress and improving yield quality Römheld & Kirkby, 2010.

Marking Single Neurons in Neurological Studies

Thomas and Wilson (1966) used glass microelectrodes filled with potassium acetate solutions for marking neurons from which intracellular recordings were made. This technique is instrumental in neurological studies for identifying and tracking neuronal activity Thomas & Wilson, 1966.

Future Directions

Tetrazole derivatives, including Potassium;2-(2-methyltetrazol-5-yl)acetate, are being actively studied for their potential applications . They are being explored for use in various fields, including medicinal chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

Properties

IUPAC Name |

potassium;2-(2-methyltetrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.K/c1-8-6-3(5-7-8)2-4(9)10;/h2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAUARREZBLBKG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)

![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)

![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)